molecular formula C11H10O3 B1666149 Avenalumic acid CAS No. 135754-92-6

Avenalumic acid

Cat. No.: B1666149
CAS No.: 135754-92-6
M. Wt: 190.19 g/mol
InChI Key: CYYTUYSFBHDJRH-ZPUQHVIOSA-N
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Description

Avenalumic acid is a phenolic compound found in oats (Avena sativa). It is a derivative of hydroxycinnamic acid and is known for its antioxidant properties. This compound is part of a group of phenolic acids that contribute to the health benefits associated with oat consumption.

Preparation Methods

Synthetic Routes and Reaction Conditions: Avenalumic acid can be synthesized through the diazotization-dependent deamination pathway. This involves the conversion of 3-aminothis compound to this compound using nitrous acid. The reaction conditions typically include an acidic environment and controlled temperature to ensure the stability of the intermediate compounds .

Industrial Production Methods: Industrial production of this compound involves the extraction from oat grains. The process includes multiple extractions with ethanol-based solvents, followed by purification using chromatographic techniques. The extraction is usually performed at elevated temperatures to maximize yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: It can be reduced to its corresponding alcohol.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Avenalumic acid has several applications in scientific research:

Mechanism of Action

Avenalumic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in biological systems. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

    p-Coumaric Acid: Another hydroxycinnamic acid derivative with similar antioxidant properties.

    Ferulic Acid: Known for its strong antioxidant activity and presence in various plant-based foods.

    Caffeic Acid: Exhibits antioxidant, anti-inflammatory, and anticancer properties.

Uniqueness of Avenalumic Acid: this compound is unique due to its specific occurrence in oats and its role in plant defense. Its distinct biosynthetic pathway involving diazotization-dependent deamination sets it apart from other phenolic acids .

Properties

IUPAC Name

(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1-8,12H,(H,13,14)/b3-1+,4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYTUYSFBHDJRH-ZPUQHVIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233110
Record name (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135754-92-6
Record name (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135754-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avenalumic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135754926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVENALUMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DS0J94AFZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Avenalumic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040731
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is avenalumic acid and where is it found?

A1: this compound is a naturally occurring phenolic acid found in oat (Avena sativa L.) groats and hulls. [, ] It belongs to the hydroxycinnamic acid family, similar to p-coumaric acid, ferulic acid, and caffeic acid. [] this compound exists as conjugates, primarily linked to orthoaminobenzoic acids. []

Q2: How is this compound biosynthesized?

A2: Research suggests two possible biosynthetic pathways for this compound in microorganisms, both involving a diazotization-dependent deamination process:

  • Pathway 1: Utilizes a gene cluster related to this compound biosynthesis found in Kutzneria albida (cma cluster). This pathway involves the enzyme CmaA6, an ATP-dependent diazotase, which catalyzes the diazotization of 3-aminocoumaric acid using nitrous acid. []
  • Pathway 2: Identified in Streptomyces sp. RI-77, this pathway involves the conversion of 3-aminothis compound (3-AAA) to this compound. AvaA6 catalyzes the diazotization of 3-AAA using nitrous acid, and AvaA7 subsequently substitutes the diazo group for hydride, yielding this compound. []

Q3: What is the molecular structure of this compound?

A3: this compound is a penta-2,4-dienoic acid derivative. Its full chemical name is 5-(4'-hydroxyphenyl)-penta-2,4-dienoic acid. [] While the exact isomeric configuration found naturally is not definitively established, studies suggest a predominance of the 2-E,4-E isomer. []

Q4: Are there any analytical methods to detect and quantify this compound?

A4: While specific details on dedicated analytical methods are limited in the provided research, this compound's structure allows for detection and characterization using techniques common for phenolic compounds. These include:

  • Chromatographic techniques: such as High-Performance Liquid Chromatography (HPLC) [] and Sephadex LH-20 column chromatography [] can separate this compound from other compounds in oat extracts.
  • Spectroscopic methods: such as Ultraviolet-visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can confirm its identity and provide structural information. []

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